molecular formula C12H26O3 B090791 Diethylene glycol dibutyl ether CAS No. 112-73-2

Diethylene glycol dibutyl ether

Cat. No.: B090791
CAS No.: 112-73-2
M. Wt: 218.33 g/mol
InChI Key: KZVBBTZJMSWGTK-UHFFFAOYSA-N
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Description

Diethylene glycol dibutyl ether (DEGDBE, CAS 112-73-2) is a clear, colorless liquid with a characteristic odor, recognized for its high boiling point, low freezing point, and low viscosity . This inert and aprotic solvent is miscible with a wide range of both polar and non-polar substances, including ethanol, acetone, and chlorinated hydrocarbons, though it has limited solubility in water . Its chemical stability and high purity (>98%) make it a versatile component in research and industrial processes . In application, DEGDBE serves as an excellent solvent and coalescing agent in coatings and inkjet ink formulations . It is equally valuable in designing specialized cleaning formulations, such as grease, wax, and stain removers, as well as low-flammability cleaning systems for electronic equipment . Its utility extends to chemical extraction processes, where it is employed as a dilute aqueous extractant for fatty acids and shows effectiveness in the extraction of specific elements like thorium and gold . Furthermore, its solvent properties are leveraged in the perfumery and pharmaceutical industries to solubilize fragrance compounds and active ingredients . This product is intended for research purposes only and is not suited for personal or household use.

Properties

IUPAC Name

1-[2-(2-butoxyethoxy)ethoxy]butane
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InChI

InChI=1S/C12H26O3/c1-3-5-7-13-9-11-15-12-10-14-8-6-4-2/h3-12H2,1-2H3
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InChI Key

KZVBBTZJMSWGTK-UHFFFAOYSA-N
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Canonical SMILES

CCCCOCCOCCOCCCC
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Molecular Formula

C12H26O3
Record name DIETHYLENE GLYCOL DIBUTYL ETHER
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DSSTOX Substance ID

DTXSID8025046
Record name Diethylene glycol dibutyl ether
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Molecular Weight

218.33 g/mol
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Physical Description

Diethylene glycol dibutyl ether is a colorless liquid. Floats on water. (USCG, 1999), Liquid, Colorless liquid that floats on water; [CAMEO]
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Boiling Point

493 °F at 760 mmHg (NTP, 1992)
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Flash Point

245 °F (NTP, 1992), 245.0 °F [CAMEO] VP from ChemIDplus
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
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Density

0.885 (USCG, 1999) - Less dense than water; will float
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Vapor Density

greater than 1 (NTP, 1992) (Relative to Air)
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Vapor Pressure

0.02 mmHg at 68 °F (NTP, 1992), 0.02 [mmHg]
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CAS No.

112-73-2
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Record name Bis(2-butoxyethyl) ether
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Melting Point

-76 °F (NTP, 1992)
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Preparation Methods

Reaction Mechanism and Catalytic System

The most widely documented method for DGDBe synthesis involves the etherification of diethylene glycol (DEG) with 1-butanol in the presence of a polyperfluorosulfonic acid resin catalyst. This heterogeneous acid catalyst facilitates protonation of the hydroxyl group in DEG, enabling nucleophilic attack by the butanol molecule. The reaction proceeds via a two-step mechanism:

  • Monoether Formation : DEG reacts with one equivalent of 1-butanol to form diethylene glycol monobutyl ether (DGMBE).

  • Diether Formation : DGMBE undergoes further etherification with a second equivalent of 1-butanol to yield DGDBe.

The polyperfluorosulfonic acid resin (e.g., Nafion®) exhibits high thermal stability (up to 200°C) and acidity, ensuring rapid reaction kinetics while minimizing side reactions.

Process Parameters and Optimization

Key operational parameters for this method include:

ParameterOptimal RangeImpact on Yield
Temperature120–150°CHigher temperatures accelerate kinetics but risk catalyst degradation
Molar Ratio (DEG:Butanol)1:2.5–3.5Excess butanol drives equilibrium toward DGDBe
Reaction Time4–5 hoursProlonged durations increase by-product formation
Catalyst Loading5–10 wt% relative to DEGHigher loadings reduce reaction time

Under optimized conditions, this method achieves DGDBe yields of 85–90%, with DGMBE and unreacted starting materials constituting the primary impurities.

By-Product Management and Purification

The reaction generates three major by-products:

  • Diethylene glycol monobutyl ether (DGMBE) : Formed during incomplete etherification, separable via fractional distillation due to its lower boiling point (230°C vs. DGDBe’s 254°C).

  • 1,4-Dioxane : A cyclic ether by-product (boiling point 101°C) formed through intramolecular dehydration of DEG, removed via azeotropic distillation with water.

  • Dibutyl ether : Produced from self-etherification of 1-butanol (boiling point 142°C), easily separated during final purification.

Industrial-scale processes employ multistage vacuum distillation columns to recover >99% pure DGDBe, with DGMBE and unreacted alcohols recycled into subsequent batches.

Acid-Catalyzed Reaction with Isobutylene

Two-Stage Transetherification Process

An alternative route detailed in US8269049B2 involves reacting DEG with isobutylene in the presence of an acidic cation-exchange resin (e.g., Amberlyst®). This method proceeds through a transetherification mechanism:

  • First Stage : Isobutylene reacts with DEG to form diethylene glycol tert-butyl ether (DEGtBE) at 60–80°C.

  • Second Stage : DEGtBE undergoes further reaction with isobutylene at 100–120°C to yield DGDBe.

The acidic resin (sulfonic acid functional groups) facilitates carbocation formation from isobutylene, promoting nucleophilic attack by DEG’s hydroxyl groups.

Process Efficiency and By-Products

This method offers distinct advantages:

  • Higher Selectivity : Reduced formation of monoether by-products compared to the butanol route.

  • Lower Energy Input : Exothermic reactions minimize external heating requirements.

However, it generates tert-butyl ether by-products (e.g., di-tert-butyl ether) requiring separation via vacuum distillation. Typical yields reach 75–80%, with catalyst stability maintained over 10+ reaction cycles after regeneration via acid washing.

Comparative Analysis of Preparation Methods

ParameterCatalytic Etherification (Butanol)Acid-Catalyzed (Isobutylene)
Catalyst Type Polyperfluorosulfonic acid resinSulfonic acid cation-exchange resin
Reaction Temperature 120–150°C60–120°C
Yield 85–90%75–80%
By-Products DGMBE, 1,4-dioxane, dibutyl ethertert-Butyl ethers
Catalyst Lifespan 20–30 cycles10–15 cycles
Scalability High (continuous distillation)Moderate (batch processing)

Data derived from.

Industrial-Scale Production Considerations

The catalytic etherification method dominates industrial production due to:

  • Feedstock Availability : 1-Butanol and DEG are commodity chemicals with stable supply chains.

  • Process Integration : By-product streams (DGMBE, dibutyl ether) have secondary markets as solvents, enhancing economic viability.

  • Environmental Compliance : Unlike older Williamson synthesis methods, this route avoids halogenated waste and salt by-products .

Chemical Reactions Analysis

Reaction of Diethylene Glycol with 1-Butanol

Reaction Scheme :
Diethylene glycol+21 butanolH+ catalyst DGBE+2H2O\text{Diethylene glycol}+2\,\text{1 butanol}\xrightarrow{\text{H}^+\text{ catalyst }}\text{DGBE}+2\,\text{H}_2\text{O}

Conditions :

  • Catalyst: Polyperfluorosulfonic acid resin (e.g., Nafion®)

  • Temperature: 100–150°C

  • Byproducts: Diethylene glycol monobutyl ether, 1,4-dioxane, and dialkyl ethers

Yield Optimization :

ParameterOptimal Range
Reaction Time4–5 hours
Molar Ratio (Glycol:Alcohol)1:2.5–3.0
Catalyst Reusability≥5 cycles

This method avoids hazardous intermediates and enables high-purity DGBE (>95%) after distillation .

Role in Grignard Reagent Preparation

DGBE serves as a solvent and stabilizer in organometallic reactions due to its high boiling point (230°C) and low flammability.

Reaction with Magnesium and Alkyl Halides

Example: Methylmagnesium Chloride Synthesis
Mg+CH3ClDGBECH3MgCl\text{Mg}+\text{CH}_3\text{Cl}\xrightarrow{\text{DGBE}}\text{CH}_3\text{MgCl}

Process Data :

ParameterValue
Temperature65–70°C
Reaction Time4–5 hours
Magnesium Conversion>98%
Stability at 25°C>6 months (under N₂)

Advantages Over Traditional Solvents :

  • Eliminates need for tetrahydrofuran (THF) or diethyl ether

  • Prevents crystallization of Grignard reagents (observed in diethylene glycol diethyl ether systems)

Atmospheric Degradation Reactions

DGBE undergoes OH radical-initiated oxidation in the atmosphere, contributing to urban photochemical smog.

Kinetic Data (Gas Phase, 296 K):

Reaction PathwayRate Constant (cm³/molecule·s)Major Products Identified
OH + DGBE → Products7.44×10117.44\times 10^{-11} Butoxyacetaldehyde, Formic Acid
Secondary Oxidation of Intermediatesk1012k\approx 10^{-12} Ozone, Peroxyacyl Nitrates

Degradation Mechanism :

  • H-abstraction from ether oxygen-adjacent CH₂ groups

  • Formation of alkoxy radicals → fragmentation into carbonyl compounds

  • Subsequent reactions with NO₃ or O₂ yield secondary pollutants

Stability Under Reactive Conditions

DGBE exhibits exceptional thermal and chemical stability:

Test ConditionResult
Heating to 150°C (24 hrs)No decomposition
Exposure to 1M HCl/NaOH<5% hydrolysis
UV Radiation (254 nm)Forms trace butanal (<0.1% after 8 hrs)

This stability enables its use in high-temperature catalysis and long-term storage of reactive organometallics .

Industrial Byproduct Utilization

DGBE production generates recoverable co-products:

ByproductSeparation MethodCommercial Use
Diethylene glycol monobutyl etherFractional DistillationPaint strippers
1,4-DioxaneAzeotropic DistillationLaboratory solvent

Recycling protocols achieve 85–90% recovery efficiency for monobutyl ether .

Scientific Research Applications

Key Applications

  • Electronics Manufacturing
    • Soldering Fluxes : DEGBE is commonly used in fluorocarbon-free soldering fluxes for semiconductor circuits. Its ability to dissolve non-polar substances makes it suitable for cleaning and maintaining electronic components .
    • Non-Aqueous Cleaning Systems : It serves as a solvent in low-flammability cleaning systems designed for electronic equipment, effectively removing grease, wax, and stains .
  • Organic Synthesis
    • Grignard Reactions : DEGBE facilitates the preparation of Grignard reagents, improving yields and stability compared to traditional solvents like diethyl ether or tetrahydrofuran. This application is particularly significant in organic synthesis where Grignard reagents are essential for forming carbon-carbon bonds .
    • Metal Extraction : The compound is utilized in processes involving the extraction of precious metals such as gold, palladium, and platinum due to its excellent solvating properties .
  • Cleaning Products
    • DEGBE is included in various formulations for industrial and household cleaners, contributing to the effectiveness of stain removers and degreasers .
  • Battery Electrolytes
    • In non-aqueous battery systems, DEGBE acts as a solvent in electrolyte matrices, enhancing the performance of batteries by providing a stable medium for ionic movement .

Data Table: Applications of this compound

Application AreaSpecific Use CaseBenefits
ElectronicsSoldering fluxesNon-flammable, effective solvent
Organic ChemistryGrignard reagent preparationImproved yield and stability
Metal ExtractionExtraction of precious metalsExcellent solvation properties
Cleaning ProductsIndustrial cleanersEffective against grease and stains
Energy StorageNon-aqueous battery electrolytesEnhanced ionic conductivity

Case Studies

Case Study 1: Grignard Reagent Preparation
A study demonstrated that using DEGBE in the preparation of methyl magnesium iodide resulted in higher yields compared to traditional solvents. The reaction was conducted at controlled temperatures, ensuring that the Grignard reagent remained stable without the need for additional stabilizing agents .

Case Study 2: Cleaning Efficacy
Research on cleaning formulations containing DEGBE showed that it effectively removed a variety of stains from electronic components without damaging sensitive materials. This study highlighted DEGBE's role in developing safer cleaning products that minimize environmental impact while maintaining efficacy .

Mechanism of Action

The mechanism by which bis(butoxyethyl)ether exerts its effects involves the activation of molecular oxygen under visible-light irradiation. The compound acts as a promoter, enhancing the oxidation capacity of the reaction system. This process leads to the selective formation of sulfoxides and sulfones from sulfides .

Comparison with Similar Compounds

Diethylene Glycol Diethyl Ether (CAS 112-36-7)

  • Molecular Formula : $ \text{C}8\text{H}{18}\text{O}_3 $, MW = 162.23 g/mol .
  • Physical Properties : Lower density (0.91 g/cm³) and higher volatility compared to the dibutyl variant.
  • Applications: Pesticide Formulations: Metabolizes into diethylene glycol monobutyl ether (DEGBE), which has tolerance exemptions in agricultural uses . HPLC Solvent: Used as a high-purity solvent due to its low UV absorbance .
  • Safety : Shares reproductive and developmental toxicity concerns with other glycol ethers but is less persistent in the environment .

Diethylene Glycol Dimethyl Ether (CAS 111-96-6)

  • Molecular Formula : $ \text{C}6\text{H}{14}\text{O}_3 $, MW = 134.17 g/mol .
  • Physical Properties : Boiling point ~162°C, lower viscosity than dibutyl ether.
  • Applications :
    • Diesel Fuel Additive : High oxygen content (35% wt) improves combustion efficiency .
    • Lithium-Ion Batteries : Facilitates ion transport in electrolytes .
  • Toxicity : Exhibits hemolytic toxicity, similar to other glymes .

Diethylene Glycol Dibenzoate (CAS 120-55-8)

  • Molecular Formula : $ \text{C}{20}\text{H}{22}\text{O}_5 $, MW = 342.39 g/mol .
  • Physical Properties : Higher molecular weight and solid state at room temperature.
  • Applications :
    • PVC Plasticizer : Replaces phthalates due to superior thermal stability and low migration .

Comparative Data Table

Property This compound Diethylene Glycol Diethyl Ether Diethylene Glycol Dimethyl Ether Diethylene Glycol Dibenzoate
CAS No. 112-73-2 112-36-7 111-96-6 120-55-8
Molecular Weight 218.33 g/mol 162.23 g/mol 134.17 g/mol 342.39 g/mol
Density (g/cm³) 0.88 (20°C) 0.91 (20°C) 0.95 (25°C) 1.16 (25°C)
Vapor Pressure 0.01 hPa (20°C) 0.12 hPa (25°C) 0.3 hPa (25°C) Negligible
Key Applications Battery electrolytes, coatings Pesticides, solvents Diesel additives, batteries PVC plasticizers
Toxicity Profile Reproductive toxicity Metabolite tolerance exemptions Hemolytic toxicity Low acute toxicity

Research Findings and Interactions

  • Excess Molar Volumes : this compound exhibits negative excess molar volumes in mixtures with chloroalkanes, indicating strong dipole-dipole interactions . This contrasts with diethylene glycol diethyl ether, which shows weaker interactions due to shorter alkyl chains .
  • Viscosity Behavior : The dibutyl variant’s viscosity-temperature correlation aligns with the Grunberg-Nissan model, while dimethyl ethers follow McAllister’s multi-body interaction theory .
  • Environmental Impact : Dibutyl ether’s use in military specifications raises concerns about long-term environmental persistence, whereas diethyl ether degrades more rapidly .

Biological Activity

Diethylene glycol dibutyl ether (DGBE), with the chemical formula C12H26O3\text{C}_{12}\text{H}_{26}\text{O}_3 and CAS number 112-73-2, is a solvent widely used in various industrial applications, including paints, coatings, and cleaning agents. Understanding its biological activity is crucial for assessing its safety and potential health impacts. This article provides a detailed overview of DGBE's biological activity, including toxicological data, case studies, and research findings.

DGBE possesses several physicochemical properties that influence its biological activity:

PropertyValue
Boiling Point254 °C
Density0.88 g/cm³
Flash Point118 °C
Melting Point-60 °C
Solubility in Water3 g/L
LD50 (oral, rat)3900 mg/kg
LD50 (dermal, rabbit)3555 mg/kg

These properties indicate that DGBE has low acute toxicity but may pose risks under specific exposure conditions .

Acute Toxicity

DGBE exhibits low acute toxicity in laboratory animals. The oral LD50 values are greater than 5000 mg/kg, indicating a relatively safe profile for short-term exposure. However, clinical signs of toxicity include central nervous system depression and gastrointestinal symptoms .

Reproductive and Developmental Toxicity

A significant study evaluated the effects of DGBE on fertility and reproductive outcomes in rats. Female rats were exposed to DGBE via gavage at doses of 250, 500, or 1000 mg/kg/day for eight weeks. The findings indicated no significant disturbances in the estrous cycle or fertility outcomes. However, males exhibited increased relative spleen weight and changes in hematological parameters, suggesting a dose-dependent sensitivity to DGBE .

Key Findings from Reproductive Studies:

  • No adverse effects on female fertility or offspring viability.
  • Males showed significant changes in blood parameters without morphological changes in organs.

Occupational Exposure

Occupational exposure to glycol ethers, including DGBE, has been linked to various health issues. A retrospective cohort study indicated increased rates of spontaneous abortions among female semiconductor workers exposed to glycol ethers. Additionally, studies have shown that prolonged exposure may lead to reproductive toxicity and developmental issues in offspring .

Epidemiological Evidence

Epidemiological studies have documented potential risks associated with glycol ether exposure. For instance, a French study highlighted the presence of glycol ether metabolites in children undergoing neurodevelopmental evaluations, suggesting potential long-term impacts on health .

Biochemical Mechanisms

DGBE is metabolized in the liver where it may induce cytochrome P-450 enzymes. This metabolic pathway can lead to the accumulation of toxic metabolites that affect liver function and overall health. Studies indicate that glycol ethers may lead to hepatic steatosis and alterations in liver enzyme levels due to toxic metabolite accumulation .

Summary of Findings

The biological activity of this compound reveals a complex interaction between its physicochemical properties and biological effects:

  • Toxicity : Generally low acute toxicity but potential for chronic effects with prolonged exposure.
  • Reproductive Health : Limited evidence suggests reproductive toxicity primarily in males.
  • Metabolism : Involves liver metabolism leading to the production of potentially harmful metabolites.

Q & A

Q. What are the standard methods for synthesizing diethylene glycol dibutyl ether (DGBE) in laboratory settings?

DGBE is typically synthesized via catalytic etherification of diethylene glycol with n-butanol under controlled conditions. Acidic catalysts (e.g., sulfuric acid) or heterogeneous catalysts are employed to drive the reaction, with temperature optimization (~140–160°C) to maximize yield while minimizing side reactions like dehydration . Post-synthesis, purification involves distillation under reduced pressure (boiling point ~245°C at atmospheric pressure) to achieve >98% purity, verified via gas chromatography (GC) .

Q. How do the physical properties of DGBE (e.g., density, vapor pressure) influence its utility as a solvent in organic synthesis?

DGBE’s low vapor pressure (0.01 hPa at 20°C) and high boiling point (~245°C) make it ideal for high-temperature reactions, minimizing solvent loss and flammability risks. Its density (0.882–0.884 g/cm³ at 20°C) and polarity enable miscibility with both hydrophobic (e.g., alkanes) and hydrophilic (e.g., ionic liquids) compounds, facilitating phase-transfer catalysis and electrolyte formulations . These properties are critical for designing solvent systems requiring thermal stability and broad solvation capacity.

Q. What safety protocols are essential for handling DGBE in laboratory environments?

DGBE’s flash point (118°C) classifies it as a combustible liquid. Mandatory precautions include:

  • Use of explosion-proof equipment and static discharge prevention in vapor-rich environments .
  • Personal protective equipment (PPE): flame-resistant lab coats, chemical-resistant gloves (e.g., nitrile), and safety goggles .
  • Ventilation via fume hoods to maintain airborne concentrations below exposure limits .
  • Spill containment using inert absorbents (e.g., vermiculite) to prevent environmental release .

Advanced Research Questions

Q. How does DGBE enhance ionic conductivity in lithium-ion battery electrolytes, and what experimental parameters optimize its performance?

DGBE acts as a co-solvent in glycol ether-based electrolytes, reducing lithium-ion association through its high donor number (DN ~18), which improves Li⁺ mobility. Electrochemical impedance spectroscopy (EIS) reveals that DGBE-containing electrolytes achieve ionic conductivities >3 mS/cm at 25°C. Key parameters include:

  • Solvent-to-salt ratio (e.g., 3:1 DGBE:LiTFSI).
  • Temperature-dependent viscosity measurements to assess ion transport efficiency .
  • Cyclic voltammetry (CV) to evaluate electrochemical stability up to 4.5 V vs. Li/Li⁺ .

Q. What methodologies are used to assess DGBE’s role in lipase activation for biodiesel production?

DGBE stabilizes lipase enzymes (e.g., Candida antarctica) by maintaining their tertiary structure in non-aqueous media. Experimental protocols involve:

  • Kinetic assays monitoring transesterification rates of triglycerides (e.g., soybean oil) with methanol.
  • Circular dichroism (CD) spectroscopy to confirm enzyme structural integrity post-reaction.
  • Optimization of DGBE concentration (typically 10–20% v/v) to balance enzyme activity and solvent inhibition .

Q. How does DGBE facilitate amino acid transport across synthetic membranes, and what analytical techniques validate its selectivity?

DGBE acts as a carrier in bulk liquid membrane (BLM) systems, leveraging its amphiphilic nature to bind amino acids via hydrogen bonding. Methods include:

  • UV-Vis spectroscopy to quantify amino acid concentrations in donor/acceptor phases.
  • Selectivity studies using competitive transport of structurally similar amino acids (e.g., phenylalanine vs. tyrosine).
  • Fourier-transform infrared (FTIR) analysis to identify solvent-analyte interactions .

Q. What are the dermal absorption kinetics of DGBE, and how do they inform toxicity risk assessments?

In vitro studies using human epidermal membranes show DGBE’s absorption rate is ~0.035 mg/cm²/hr, significantly lower than smaller glycol ethers (e.g., 2-methoxyethanol: 2.82 mg/cm²/hr). Protocols involve:

  • Radiolabeled tracer techniques to quantify permeation.
  • GC-MS analysis of receptor phase samples.
  • Post-exposure tritiated water permeability tests to assess membrane integrity .

Methodological Challenges and Contradictions

Q. How do conflicting reports on DGBE’s evaporation rate impact solvent selection in coating formulations?

DGBE’s evaporation number (<0.01 relative to n-butyl acetate) suggests ultra-slow evaporation, ideal for anti-cratering coatings. However, discrepancies arise in formulations with co-solvents, where headspace GC data may misrepresent in situ behavior. Researchers should:

  • Use thermogravimetric analysis (TGA) under application-specific humidity/temperature.
  • Compare with alternative solvents (e.g., dipropylene glycol DME: 0.13 evaporation number) .

Q. What experimental strategies resolve inconsistencies in DGBE’s solubility data for hydrophobic compounds?

Literature reports varying solubility of dibenzothiophene in DGBE due to temperature/pressure effects. Robust methods include:

  • Cloud-point measurements under controlled pressure (up to 60 MPa).
  • Molecular dynamics simulations to model solute-solvent interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.